molecular formula C27H25P B8537403 2,6-bis(2,4-Dimethylphenyl)-4-Phenylphosphabenzene CAS No. 293309-69-0

2,6-bis(2,4-Dimethylphenyl)-4-Phenylphosphabenzene

Cat. No. B8537403
M. Wt: 380.5 g/mol
InChI Key: YRKKPRNXRCQRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509505B1

Procedure details

20 g (44 mmol) of 2,6-bis(2,4-dimethylphenyl)-4-phenylpyrylium tetrafluoroborate in 150 ml of n-butanol were used as starting material. The autoclave product obtained after the reaction with PH3 was evaporated to half its volume under reduced pressure. The solid which precipitated was filtered off with suction, washed with n-butanol and subsequently dissolved in toluene. The toluene solution was then washed with water until the aqueous phase was neutral. After removal of the solvent and washing with a little n-pentane, the residue was dissolved in 250 ml of diethyl ether/methanol (3:2). The solution obtained was evaporated under reduced pressure at about 30° C. until a solid precipitated. The solid was filtered off with suction, washed with a little methanol and n-pentane and subsequently dried in a high vacuum. Yield: 8.9 g (53%) of white solid.
Name
2,6-bis(2,4-dimethylphenyl)-4-phenylpyrylium tetrafluoroborate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[C:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:17]=[C:16]([C:26]2[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][C:27]=2[CH3:33])[O+]=1.[PH3:34]>C(O)CCC>[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[C:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:17]=[C:16]([C:26]2[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][C:27]=2[CH3:33])[P:34]=1 |f:0.1|

Inputs

Step One
Name
2,6-bis(2,4-dimethylphenyl)-4-phenylpyrylium tetrafluoroborate
Quantity
20 g
Type
reactant
Smiles
F[B-](F)(F)F.CC1=C(C=CC(=C1)C)C1=[O+]C(=CC(=C1)C1=CC=CC=C1)C1=C(C=C(C=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave product obtained
CUSTOM
Type
CUSTOM
Details
was evaporated to half its volume under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with n-butanol
DISSOLUTION
Type
DISSOLUTION
Details
subsequently dissolved in toluene
WASH
Type
WASH
Details
The toluene solution was then washed with water until the aqueous phase
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
WASH
Type
WASH
Details
washing with a little n-pentane
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 250 ml of diethyl ether/methanol (3:2)
CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure at about 30° C. until a solid
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off with suction
WASH
Type
WASH
Details
washed with a little methanol and n-pentane
CUSTOM
Type
CUSTOM
Details
subsequently dried in a high vacuum

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)C)C1=PC(=CC(=C1)C1=CC=CC=C1)C1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.